(7-Methoxybenzofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
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Description
(7-Methoxybenzofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.358. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Bioequivalence
The compound ST-679, similar in structure to the queried chemical, has been studied for its pharmacokinetic parameters and bioequivalence between tablet and capsule formulations. This study is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in the human body. The bioequivalence findings suggest that both tablet and capsule forms of ST-679 can be used interchangeably, offering flexibility in its clinical use (Annunziato & di Renzo, 1993).
Metabolic Pathways and Excretion
Another study investigated the metabolism and disposition of a compound named BMS-690514, which is structurally related to the queried chemical. This research offers insights into the metabolic pathways involved in processing the compound and the extent of its absorption. Understanding the metabolism and excretion routes is vital for assessing the compound's safety profile and potential interactions with other drugs (Christopher et al., 2010).
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-6-4-5-12-9-15(22-16(12)14)17(20)19-10-13(11-19)18-7-2-3-8-18/h4-6,9,13H,2-3,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXRRPPWKOAOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.